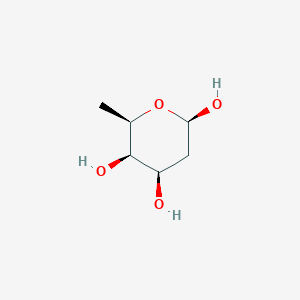
2,6-Dideoxy-beta-D-galactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dideoxy-beta-D-galactose is a derivative of the monosaccharide galactose, characterized by the absence of hydroxyl groups at the 2nd and 6th positions. This compound is part of the deoxy sugar family, which plays a crucial role in various biological processes and has significant applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dideoxy-beta-D-galactose typically involves selective deoxygenation of galactose derivatives. One common method includes the use of bis-thiourea hydrogen-bond-donor catalysts, which facilitate β-selective 2-deoxy and 2,6-dideoxyglucosylations . The reaction conditions often require disarming ester protecting groups to counter the high reactivity of 2-deoxyglycosyl electrophiles.
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar principles as laboratory synthesis, scaled up for mass production. The use of robust neighboring groups, such as 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA), is proposed to lead to stereoselective glycosidic linkages .
化学反応の分析
Types of Reactions: 2,6-Dideoxy-beta-D-galactose undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Common substitution reactions include nucleophilic substitutions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
科学的研究の応用
2,6-Dideoxy-beta-D-galactose has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in studying glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential in developing therapeutic agents, particularly in targeting glycosidase enzymes.
Industry: Utilized in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2,6-Dideoxy-beta-D-galactose involves its interaction with glycosidase enzymes. By mimicking natural substrates, it can inhibit these enzymes, affecting glycosylation pathways. This inhibition can lead to various biological effects, including the modulation of cell signaling and metabolic processes .
類似化合物との比較
2-Deoxy-D-glucose: Similar in structure but lacks the hydroxyl group at the 2nd position only.
1,6-Anhydro-beta-D-glucose: Another deoxy sugar with applications in biochemical research.
n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-beta-D-glucopyranoside: Known for its inhibitory effects on beta-galactosidase.
Uniqueness: 2,6-Dideoxy-beta-D-galactose is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit glycosidase enzymes makes it a valuable tool in biochemical research and therapeutic development.
特性
分子式 |
C6H12O4 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
(2R,4R,5R,6R)-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1 |
InChIキー |
FDWRIIDFYSUTDP-KAZBKCHUSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O)O)O |
正規SMILES |
CC1C(C(CC(O1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



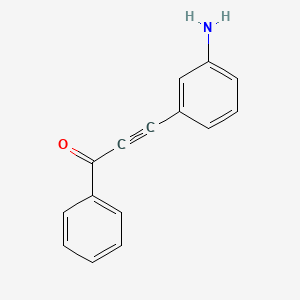
![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)
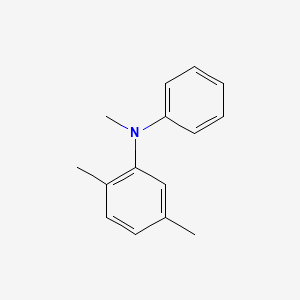
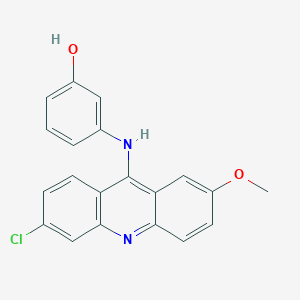
![triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane](/img/structure/B14115518.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B14115522.png)

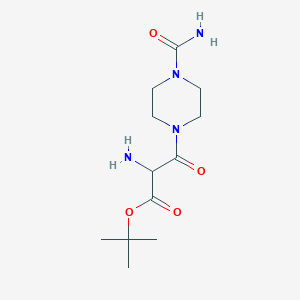

![acetic acid;4-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14115554.png)
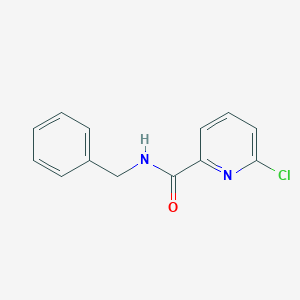
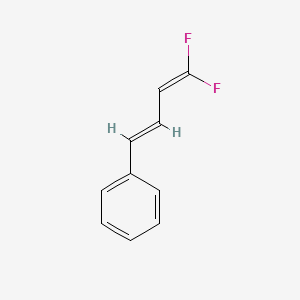
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B14115568.png)
